molecular formula C11H13Cl2N B128499 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-82-0

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No.: B128499
CAS No.: 66503-82-0
M. Wt: 230.13 g/mol
InChI Key: NSGMZXIPZBBCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic amine derivative featuring a para-chlorophenyl substituent on the azabicyclo[3.1.0]hexane scaffold.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMZXIPZBBCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an intermolecular coordination mechanism, leading to the formation of the azabicyclohexane core . The reaction conditions often include low temperatures and the use of lithium-based reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of scalable synthetic routes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has been explored to access new bicyclic building blocks, which can be further derivatized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include n-BuLi, sodium borohydride, and various electrophiles. Reaction conditions often involve low temperatures and the use of solvents such as methanol .

Major Products Formed

The major products formed from these reactions include substituted pyrrolidines and piperidines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves the interaction with molecular targets through its bicyclic structure. The compound can undergo ring-opening reactions, releasing ring strain and forming reactive intermediates that interact with various biological targets . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Structural analogs of this compound vary in substituent groups, stereochemistry, and pharmacological profiles. Below is a detailed comparison:

Substituent Variations on the Aromatic Ring

Chlorophenyl Isomers
  • 1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane (CAS: 83177-55-3): The chlorine atom is in the ortho position. No pharmacological data are provided, but positional isomerism may alter receptor binding kinetics compared to the para-substituted analog .
  • Listed as a research chemical without disclosed therapeutic applications .
  • 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS: 86215-36-3): Dual chlorine substitution increases lipophilicity, which could enhance blood-brain barrier penetration.
Non-Chlorinated Aromatic Substitutents
  • 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (Bicifadine Hydrochloride, CAS: 66504-75-4): Methyl group replaces chlorine, reducing electronegativity. Pharmacology: Non-opioid analgesic with efficacy in acute and neuropathic pain. Acts as a triple reuptake inhibitor (NE > DA > 5-HT), though weaker serotonin inhibition compared to Centanafadine . Clinical status: Investigational, with discontinued commercial availability .
  • 1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride (Centanafadine Hydrochloride, CAS: 923981-14-0): Naphthyl group enhances π-π stacking interactions, improving binding to monoamine transporters. Pharmacology: Triple reuptake inhibitor with balanced NE/DA/5-HT affinity (NE:DA:5-HT = 1:1/6:1/14). FDA-designated for ADHD treatment . Formulation: Sustained-release tablets achieve 50% dissolution at 4 hours and 80% at 8 hours, optimizing pharmacokinetics .
Halogen-Swapped Analogs
  • 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS: 2173391-51-8): Bromine substitution increases molecular weight (274.58 vs. 245.75 for Centanafadine) and polarizability. No pharmacological data available; primarily a research tool .

Stereochemical Variations

  • (1R,5S)- vs. (1R,5R)- Enantiomers: Stereochemistry critically impacts activity.

Pharmacokinetic and Formulation Comparisons

Compound Sustained Release Profile (Cmax Reduction) Key Excipients
Centanafadine Hydrochloride 30–50% of immediate-release Cmax Lactose monohydrate, Hypromellose
Bicifadine Hydrochloride Not reported Immediate-release formulations only
  • Centanafadine’s sustained-release formulation uses hypromellose to delay dissolution, reducing dosing frequency .

Biological Activity

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, with the CAS number 67644-29-5, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities as a ligand for opioid receptors. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClNC_{11}H_{12}ClN with a molecular weight of approximately 193.67 g/mol. The compound features a bicyclic structure that includes a nitrogen atom, contributing to its pharmacological properties.

PropertyValue
CAS Number67644-29-5
Molecular FormulaC11H12ClN
Molecular Weight193.67 g/mol
LogP2.53
PSA (Polar Surface Area)12.03 Ų

Opioid Receptor Affinity

Research indicates that this compound exhibits notable binding affinity for the μ-opioid receptor, which is crucial for its potential therapeutic applications in pain management and pruritus treatment in veterinary medicine. A study highlighted the compound's ability to achieve picomolar binding affinities selectively for the μ receptor over δ and κ subtypes, making it a promising candidate for further development in opioid-related therapies .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound emphasizes modifications to the bicyclic structure that enhance receptor selectivity and binding strength. Variations in substituents on the aromatic ring and changes to the nitrogen atom's position have been shown to significantly impact biological activity, leading to compounds with improved pharmacokinetic profiles and reduced side effects.

Veterinary Applications

A pivotal study focused on the use of 3-azabicyclo[3.1.0]hexane derivatives, including our compound of interest, for treating pruritus in dogs. The results demonstrated effective alleviation of symptoms with minimal adverse effects, suggesting a favorable safety profile for veterinary use .

Human Pharmacology

While primarily explored in animal models, preliminary research suggests potential applications in human medicine as well, particularly concerning pain management and opioid addiction treatment strategies. The selective nature of the compound may help mitigate common side effects associated with traditional opioid therapies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent polarity, and reaction time. Statistical methods (e.g., factorial design) reduce trial-and-error approaches by identifying critical parameters and interactions . For example, ICReDD’s computational reaction path searches and quantum chemical calculations can guide experimental condition optimization . Monitor intermediates via HPLC or NMR to ensure purity at each synthetic step, as demonstrated in analogous bicyclo compound syntheses .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s stereochemistry?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as shown for structurally related fluorophenyl bicyclo compounds (e.g., space group P21_121_121_1, refinement R = 0.025) .
  • Advanced NMR : Employ 13C^{13}\text{C}-1H^{1}\text{H} HSQC and NOESY to confirm ring conformation and substituent orientation .
  • Polarimetry : Validate enantiomeric purity by comparing experimental optical rotation with computational predictions (e.g., DFT-based simulations) .

Q. What safety protocols should be prioritized during handling and synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and fume hoods to prevent dermal/ocular exposure, as advised for chlorinated bicyclo analogs .
  • Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and dispose via certified hazardous waste services to avoid environmental contamination .
  • Inert Atmospheres : Conduct reactions under nitrogen/argon to minimize oxidative degradation, particularly for azabicyclo intermediates .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity and guide synthetic route design?

  • Methodological Answer :

  • Reaction Path Modeling : Use density functional theory (DFT) to calculate transition states and intermediates for key steps (e.g., ring-closing via [3+2] cycloaddition). ICReDD’s workflow integrates such simulations with experimental validation .
  • Solvent Effects : Apply COSMO-RS or molecular dynamics to screen solvents for optimal solubility and reaction efficiency .
  • Docking Studies : Predict biological activity by modeling interactions with target receptors (e.g., neurotransmitter transporters) based on structural analogs .

Q. What strategies address stereochemical challenges in synthesizing bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • Chiral Catalysis : Use enantioselective organocatalysts (e.g., proline derivatives) to control the azabicyclo scaffold’s stereochemistry, as seen in related fluorophenyl systems .
  • Dynamic Resolution : Exploit kinetic resolution during ring closure by tuning reaction kinetics (e.g., temperature-controlled epimerization) .
  • Crystallographic Validation : Cross-verify stereochemical outcomes with single-crystal data to resolve ambiguities in NMR or CD spectra .

Q. How can researchers design assays to evaluate this compound’s pharmacological potential while minimizing experimental variability?

  • Methodological Answer :

  • Dose-Response Studies : Use high-throughput screening (HTS) with positive/negative controls (e.g., receptor antagonists) to quantify potency (EC50_{50}/IC50_{50}) .
  • Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450 interactions .
  • In Vivo Models : For CNS-targeted studies, employ blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) before rodent trials .

Data Contradiction and Validation

Q. How should conflicting structural data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts (e.g., 1^1H, 13C^{13}\text{C}) with DFT-calculated values for proposed conformers .
  • Crystallographic Refinement : Re-analyze X-ray data with higher-resolution crystals or synchrotron sources to resolve ambiguities in bond angles/rotamers .
  • Dynamic NMR : Probe ring-flipping or conformational exchange at variable temperatures to explain discrepancies in peak splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.